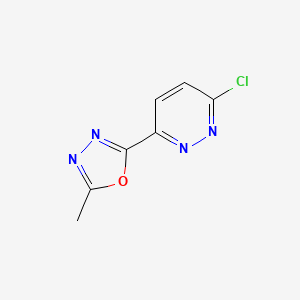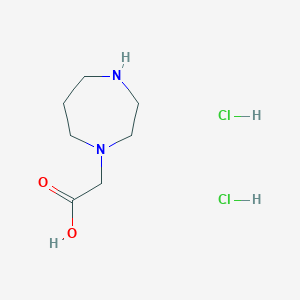
6-Methoxy-2-(pentafluorobenzoyl)pyridine
Descripción general
Descripción
6-Methoxy-2-(pentafluorobenzoyl)pyridine is a chemical compound with the molecular formula C13H6F5NO2 . It is used in diverse scientific realms due to its multifaceted nature, which allows for innovative applications, ranging from pharmaceutical research to catalysis.
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyridine ring substituted with a methoxy group at the 6-position and a pentafluorobenzoyl group at the 2-position .Aplicaciones Científicas De Investigación
Synthesis and Molecular Structure
6-Methoxy-2-(pentafluorobenzoyl)pyridine has been involved in the synthesis and molecular structure analysis of various heterocyclic ligands. For instance, Silva et al. (1997) synthesized new heterocyclic ligands, including 2,6-bis-(2′-hydroxyphenyl)pyridine, and analyzed their molecular structures through X-Ray analysis. The orientations of the phenyl rings in these compounds, such as in 2,6-bis-(2′-methoxyphenyl)pyridine, were observed to overcome electronic repulsion and form stable structures with strong intermolecular interactions (Silva et al., 1997).
Reaction Mechanisms and Complex Formation
In the field of organometallic chemistry, this compound has been used to understand the reaction mechanisms of metal-carbene complexes. For instance, Fischer et al. (1971) studied the reactions of (Methoxyphenylcarbene)pentacarbonylchromium(0) with amines and pyridine, demonstrating the formation of various aminophenylcarbene complexes and pyridine complexes. This study helped in understanding the cleavage of metal-carbene bonds under different conditions (Fischer et al., 1971).
Crystallography and Material Science
In material science, particularly in crystallography, the compound has been used to study the crystal structure of highly fluorinated organic imides. Valkonen et al. (2011) isolated a compound from a reaction involving 2,6-diaminopyridine and 2,3,4,5,6-pentafluorobenzoyl chloride, examining its molecular structure and intermolecular interactions in the crystal form (Valkonen et al., 2011).
Chemical Synthesis and Applications
In synthetic chemistry, the compound has been used in the synthesis of various pyridine derivatives and their applications. For example, Bhuva et al. (2015) synthesized new 2" - methoxy - 4" - [2 - ( 4' -chlorophenyl)-6-methyl imidazo [1, 2-a] pyridin-3-yl]-6"-aryl nicotinonitrile compounds and assessed their biological activities, demonstrating the versatility of this compound in synthesizing biologically active molecules (Bhuva et al., 2015).
Dielectric Properties and Electrochemistry
The compound has also been investigated in the context of dielectric properties and electrochemistry. Suku and Ravindran (2021) explored the dielectric properties of a hydrogen-bonded organic framework involving pyridine-2,6-dicarboxylic acid, contributing to the understanding of molecular interactions and properties in such frameworks (Suku & Ravindran, 2021).
Propiedades
IUPAC Name |
(6-methoxypyridin-2-yl)-(2,3,4,5,6-pentafluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F5NO2/c1-21-6-4-2-3-5(19-6)13(20)7-8(14)10(16)12(18)11(17)9(7)15/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMHCHYPQCDMMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501181226 | |
| Record name | (6-Methoxy-2-pyridinyl)(2,3,4,5,6-pentafluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501181226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187165-35-0 | |
| Record name | (6-Methoxy-2-pyridinyl)(2,3,4,5,6-pentafluorophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187165-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Methoxy-2-pyridinyl)(2,3,4,5,6-pentafluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501181226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine-4-carboximidamide hydrochloride](/img/structure/B1422298.png)

![2-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide](/img/structure/B1422303.png)
![3-[1-(Ethanesulfonyl)piperidin-4-yl]-1-(pyridin-2-ylmethyl)urea](/img/structure/B1422304.png)


![5-Chlorotetrazolo[1,5-a]pyridine](/img/structure/B1422311.png)






